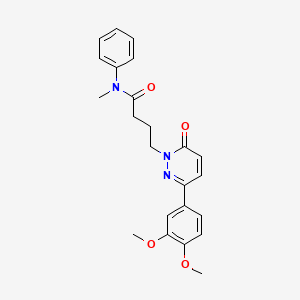

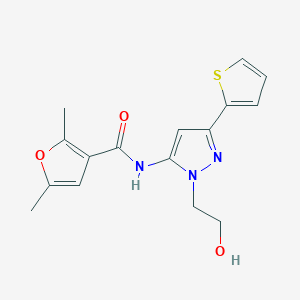

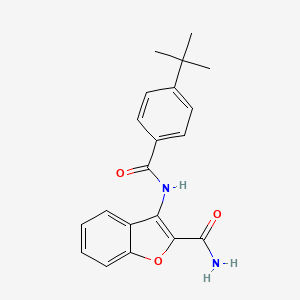

4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-methyl-N-phenylbutanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions that require careful planning and execution. In the case of 4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-methyl-N-phenylbutanamide, a similar approach to those described in the provided papers could be employed. For instance, the synthesis of related compounds has been achieved through a one-pot method using starting materials such as 2-acetylpyrazine and dimethoxybenzaldehydes . Another relevant synthesis involves the condensation of isobutyrylacetanilide with meldrum's acid and subsequent reactions to obtain key intermediates . These methods highlight the importance of selecting appropriate starting materials and reaction conditions to achieve the desired product.

Molecular Structure Analysis

The molecular structure of organic compounds is crucial in determining their properties and reactivity. Compounds similar to the one have been confirmed by single crystal X-ray diffraction, which provides detailed information about the arrangement of atoms within the molecule . The dihedral angles between different rings in the molecule can influence its overall shape and the potential for intermolecular interactions . Additionally, the crystal structures of related compounds have been analyzed, revealing specific bonding patterns such as N—H⋯O hydrogen bonds and C—H⋯O interactions that contribute to the stability of the crystal structure .

Chemical Reactions Analysis

The reactivity of a compound is influenced by its functional groups and molecular structure. For example, the presence of a pyridazinone ring can lead to the formation of pyridazinium salts through azo coupling reactions with diazonium salts, as demonstrated in related research . These reactions can result in a variety of products, depending on the substituents present on the starting materials. The formation of such salts is a result of nucleophilic attack and subsequent dehydration, indicating the potential for complex reaction pathways .

Physical and Chemical Properties Analysis

The physical and chemical properties of organic compounds are often studied using spectroscopic and electrochemical techniques. Compounds with structural similarities to the one being analyzed have shown characteristic UV-Visible absorption bands attributed to intramolecular charge transfer transitions . Fluorescence spectroscopy has also been used to study the photophysical properties, revealing emission bands upon excitation . Electrochemical properties, such as oxidation and reduction potentials, provide insight into the electron transfer capabilities of the compounds, which can be indicative of their reactivity and potential applications .

Applications De Recherche Scientifique

Antioxidant Properties

Research on derivatives similar to 4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-methyl-N-phenylbutanamide has shown significant antioxidant ability. For instance, compounds synthesized with related structural features demonstrated higher antioxidant activity than ascorbic acid in DPPH and FRAP assays, highlighting their potential as effective antioxidants (Shakir, Ali, & Hussain, 2017).

Structural Analysis

Another aspect of research involves detailed structural characterization through NMR spectroscopic and X-ray structural analysis. Such studies provide deep insights into the molecular structure of these compounds, which is crucial for understanding their interactions and activities at the molecular level (Laihia et al., 2004).

Biological Activity

Several studies have also been focused on evaluating the biological activities of compounds structurally related to 4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-methyl-N-phenylbutanamide. These compounds have been tested for their anticancer properties across different cancer cell lines, revealing promising cytotoxic activities. This suggests potential applications in the development of new therapeutic agents (Wójcicka et al., 2022).

VEGFR-2 Inhibition

Research has also been conducted on novel sulfonamide derivatives carrying a biologically active 3,4-dimethoxyphenyl moiety for their ability to inhibit vascular endothelial growth factor receptor (VEGFR)-2. This is significant for the development of new treatments for diseases characterized by abnormal angiogenesis, such as cancer (Ghorab et al., 2016).

Drug Metabolism Studies

There are also studies focused on the metabolism of related compounds, offering insights into how they are processed within the body. Such research is vital for drug development, as it helps to understand the pharmacokinetics and potential interactions of new pharmaceutical agents (Mizuno et al., 2006).

Safety and Hazards

Propriétés

IUPAC Name |

4-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-methyl-N-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O4/c1-25(18-8-5-4-6-9-18)22(27)10-7-15-26-23(28)14-12-19(24-26)17-11-13-20(29-2)21(16-17)30-3/h4-6,8-9,11-14,16H,7,10,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VINNQQORKUQLBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)CCCN2C(=O)C=CC(=N2)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-methyl-N-phenylbutanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[1-(3-Fluoropyridine-4-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2530273.png)

![1-(4-Fluorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B2530276.png)

![N-(1-cyanocyclohexyl)-2-[(1-ethyl-5-sulfamoyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide](/img/structure/B2530280.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2530283.png)

![ethyl 4-(5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate](/img/structure/B2530289.png)

![2-Phenyl-4-[[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B2530291.png)